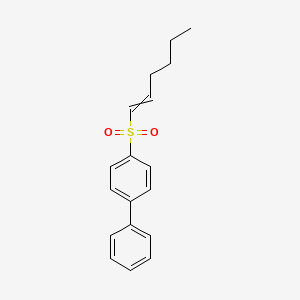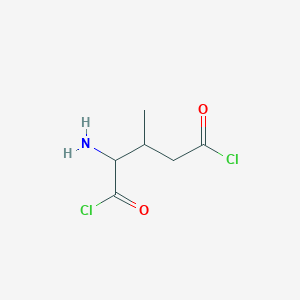
3-Methylglutamoyl dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylglutamoyl dichloride is an organic compound characterized by the presence of two chlorine atoms attached to a 3-methylglutamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylglutamoyl dichloride typically involves the chlorination of 3-methylglutamic acid. The reaction is carried out using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents. The process generally requires an inert atmosphere and controlled temperature to ensure the selective formation of the dichloride compound.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. Large-scale reactors with precise temperature and pressure controls are employed. The use of continuous flow systems can enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylglutamoyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-methylglutamic acid and hydrochloric acid.
Reduction: The compound can be reduced to 3-methylglutamoyl alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), solvents like dichloromethane (CH₂Cl₂), and mild bases (e.g., triethylamine).
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Reduction: Reducing agents such as LiAlH₄, typically in anhydrous ether solvents.
Major Products:
Amides, esters, and thioesters: from substitution reactions.
3-Methylglutamic acid: from hydrolysis.
3-Methylglutamoyl alcohol: from reduction.
Wissenschaftliche Forschungsanwendungen
3-Methylglutamoyl dichloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Potential precursor for drug development, particularly in designing molecules with specific functional groups.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Methylglutamoyl dichloride primarily involves its reactivity towards nucleophiles. The compound’s electrophilic carbon centers, due to the presence of chlorine atoms, make it highly reactive. This reactivity allows it to form covalent bonds with nucleophilic sites on other molecules, facilitating various chemical transformations.
Molecular Targets and Pathways:
Nucleophilic substitution: Targets nucleophilic functional groups (e.g., -NH₂, -OH, -SH) on molecules.
Hydrolysis: Involves interaction with water molecules, leading to the cleavage of the C-Cl bond.
Reduction: Targets the carbonyl group, converting it to an alcohol.
Vergleich Mit ähnlichen Verbindungen
3-Methylglutamoyl dichloride can be compared with other similar compounds such as:
3-Methylglutamic acid: The parent compound, which lacks the reactive chlorine atoms.
3-Methylglutamoyl bromide: Similar in structure but with bromine atoms instead of chlorine, leading to different reactivity and applications.
3-Methylglutamoyl fluoride: Another halogenated derivative with distinct chemical properties.
Uniqueness: The presence of two chlorine atoms in this compound makes it particularly reactive and versatile in chemical synthesis, distinguishing it from its analogs with different halogens or without halogenation.
Eigenschaften
CAS-Nummer |
921607-45-6 |
|---|---|
Molekularformel |
C6H9Cl2NO2 |
Molekulargewicht |
198.04 g/mol |
IUPAC-Name |
2-amino-3-methylpentanedioyl dichloride |
InChI |
InChI=1S/C6H9Cl2NO2/c1-3(2-4(7)10)5(9)6(8)11/h3,5H,2,9H2,1H3 |
InChI-Schlüssel |
JQSYOMVCNJDLBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)Cl)C(C(=O)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-fluoro-2-(1H-tetrazol-1-yl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B15172652.png)
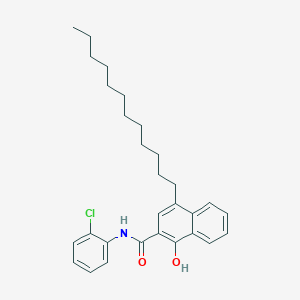
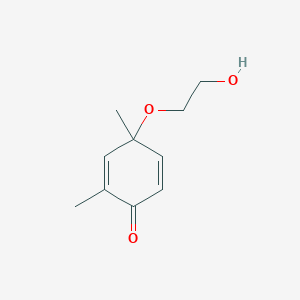
![(3R)-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-4-ium](/img/structure/B15172669.png)
![4-[Bis(pentafluorophenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B15172671.png)
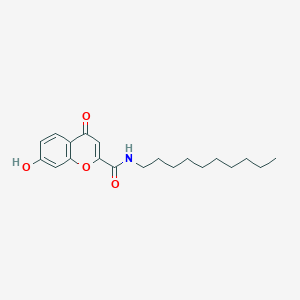
![3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide](/img/structure/B15172694.png)
![N-[3-(acetylamino)phenyl]-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide](/img/structure/B15172697.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(3-fluorophenyl)benzamide](/img/structure/B15172710.png)
![tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate](/img/structure/B15172711.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-4-hydroxy-](/img/structure/B15172715.png)
![(3R)-N-{(2S)-3-(1H-indol-3-yl)-1-[(2-methylpropyl)amino]-1-oxopropan-2-yl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B15172718.png)
![[3-Fluoro-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-yl]phenyl]-morpholin-4-ylmethanone](/img/structure/B15172729.png)
